1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine

Medicinal Chemistry ADME Optimization Fragment-Based Design

Procure a conformationally restricted primary amine building block (Fsp3 = 0.625, MW 151.21, LogP 0.36) that combines a 1-methylpyrazole (no N-H HBD) with a cyclobutylamine. This scaffold is a fragment hit for targets where phenol bioisosteres with improved metabolic stability are needed. The dihydrochloride salt (CAS 2453324-86-0) enables direct aqueous stock preparation for SPR and NMR screening without co-solvents. Select this scaffold to eliminate tautomeric N-H donation and entropic flexibility, directly supporting patent-exemplified kinase inhibitor SAR programs.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B7902879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2(CCC2)N
InChIInChI=1S/C8H13N3/c1-11-6-7(5-10-11)8(9)3-2-4-8/h5-6H,2-4,9H2,1H3
InChIKeyOABKQDACRWFWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Spec Guide: 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine CAS 1500423-55-1 for Research Selection


1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine (CAS 1500423-55-1) is a pyrazole-derived cyclobutanamine building block with molecular formula C8H13N3 and molecular weight 151.21 g/mol . The compound features a 1-methylpyrazole ring linked directly to a cyclobutylamine moiety via the cyclobutane C1 position , producing a sterically constrained primary amine scaffold with an Fsp3 value of 0.625 . This compound is available commercially at 98% purity for research use , with the dihydrochloride salt form also accessible for enhanced aqueous solubility .

Procurement Rationale: Why 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine Cannot Be Replaced by Generic Analogs


Substituting 1-(1-methyl-1H-pyrazol-4-yl)-cyclobutylamine with other pyrazole-amine or cyclobutanamine scaffolds risks altering critical physicochemical and biological properties due to distinct steric, electronic, and metabolic profiles. The 1-methyl substitution on the pyrazole ring eliminates tautomeric N-H hydrogen bond donation capacity compared to unsubstituted pyrazoles, altering target binding . The direct C1-cyclobutyl linkage creates a conformationally constrained primary amine that differs substantially from extended-chain analogs such as N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutanamine, which introduces a methylene spacer that increases rotational flexibility and modifies basicity [1]. Furthermore, the cyclobutylamine moiety imparts higher fractional sp3 carbon content (Fsp3 = 0.625) compared to aromatic amine counterparts, a parameter increasingly correlated with improved clinical developability outcomes . These structural distinctions preclude assumption of equivalent performance in receptor binding, enzyme inhibition, or ADME properties without explicit comparative data.

Quantitative Evidence for 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine Selection: Comparator-Based Data Guide


Lipophilicity Modulation via Cyclobutyl Scaffold: LogP Reduction Versus Aromatic Amine Analogs

The target compound exhibits a calculated LogP of 0.36, substantially lower than the LogP values typical for aromatic amine-containing pyrazole analogs . This reduction in lipophilicity is attributed to the saturated cyclobutylamine scaffold, which replaces hydrophobic aryl groups with a compact, polarizable four-membered ring system. This property distinguishes 1-(1-methyl-1H-pyrazol-4-yl)-cyclobutylamine from common pyrazole-phenylamine hybrid scaffolds frequently employed in kinase inhibitor programs, where elevated LogP values often correlate with increased off-target promiscuity and suboptimal pharmacokinetic profiles.

Medicinal Chemistry ADME Optimization Fragment-Based Design

High Fsp3 Value as a Developability Metric: Quantitative Comparison with Flat Aromatic Scaffolds

The target compound possesses an Fsp3 (fraction of sp3-hybridized carbon atoms) of 0.625, which significantly exceeds that of fully aromatic pyrazole-amine counterparts (Fsp3 typically < 0.2) . This elevated sp3 carbon content is a direct consequence of the cyclobutane ring and contributes to increased three-dimensionality and structural complexity. In medicinal chemistry campaigns, higher Fsp3 values are correlated with improved clinical success rates due to enhanced target specificity and more favorable physicochemical profiles .

Developability Assessment Fragment Properties Lead Optimization

Conformational Restriction and Binding Entropy Advantage Versus Flexible Linker Analogs

The direct C1-cyclobutyl attachment to the pyrazole 4-position enforces a rigid, pre-organized conformation that constrains the primary amine orientation . In contrast, methylene-linked analogs such as N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutanamine introduce an additional rotatable bond, increasing conformational entropy and potentially reducing binding affinity due to a larger entropic penalty upon target engagement [1]. While no direct experimental binding data exist for this specific scaffold pair, the principle of conformational restriction as a means to enhance target binding is well-established in structure-based drug design.

Structure-Based Design Binding Thermodynamics Conformational Analysis

Dihydrochloride Salt Option for Aqueous Solubility Optimization

The target compound is commercially available as both the free base (CAS 1500423-55-1) and the dihydrochloride salt (CAS 2453324-86-0) . The free base exhibits limited aqueous solubility as expected for a neutral primary amine with LogP 0.36 , while the dihydrochloride salt form provides enhanced water solubility for biochemical and biophysical assays requiring higher compound concentrations without organic co-solvents. This dual availability contrasts with many pyrazole-amine building blocks that are only accessible as the free base, limiting assay flexibility and potentially introducing DMSO-related artifacts in screening campaigns.

Formulation Salt Selection Biophysical Assays

Validated Application Scenarios for 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine Based on Available Evidence


Fragment-Based Drug Discovery for Targets Requiring Conformationally Constrained Amines

The compound's low molecular weight (151.21 Da) , favorable LogP (0.36) , and high Fsp3 (0.625) make it an ideal fragment hit for targets where a rigid, polar primary amine pharmacophore is required. The cyclobutyl ring restricts conformational freedom compared to linear alkyl amines, potentially enhancing binding enthalpy and reducing entropic penalties. This scaffold is particularly suited for fragment screens targeting kinases, GPCRs, or other protein classes where the 1-methylpyrazole moiety can engage aromatic pockets while the constrained amine forms key hydrogen bonds or salt bridges.

Scaffold-Hopping from Phenol-Containing Bioisosteres to Metabolically Stable Pyrazole Analogs

Pyrazoles are established bioisosteres for phenols, offering improved metabolic stability and reduced Phase II glucuronidation susceptibility . The 1-methyl substitution on the pyrazole ring eliminates N-H hydrogen bond donation while retaining hydrogen bond acceptor capacity, distinguishing this scaffold from unsubstituted pyrazoles that may undergo N-glucuronidation . The combination with a cyclobutylamine moiety introduces additional sp3 character (Fsp3 = 0.625) , which may further enhance metabolic stability by reducing CYP-mediated oxidation at aromatic positions. This scaffold is therefore well-suited for replacing phenol-containing leads in programs where metabolic liabilities have been identified.

Biochemical and Biophysical Assay Optimization Using Pre-Formed Dihydrochloride Salt

The commercial availability of the dihydrochloride salt (CAS 2453324-86-0) enables direct preparation of high-concentration aqueous stock solutions without the need for pH adjustment or organic co-solvents. This is particularly valuable for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) fragment screening, where DMSO concentrations must be minimized to avoid artifacts. Researchers can procure the salt form directly, eliminating in situ preparation steps that introduce variability and reduce experimental reproducibility.

Synthesis of Patent-Exemplified Kinase Inhibitor Scaffolds Featuring Cyclobutylamine-Pyrazole Cores

The cyclobutylamine-pyrazole motif appears in patent literature as a core structural element in kinase inhibitor programs, including Akt inhibitors and GSK-3 inhibitor series . While the exact compound 1-(1-methyl-1H-pyrazol-4-yl)-cyclobutylamine is not explicitly disclosed as a final active pharmaceutical ingredient, its structural features align closely with disclosed building blocks in these patent families. Procurement of this scaffold supports medicinal chemistry efforts to synthesize and evaluate patent-exemplified analogs or to design novel inhibitors within the same chemical space.

Quote Request

Request a Quote for 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.